3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of heterocyclic compounds with potential neuroleptic activity has been explored through the creation of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. The process involved varying the substituent on the benzisoxazole ring and the 1-piperidinyl substituents, leading to the identification of a compound with a 6-fluoro substituent on the benzisoxazole ring and a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group as the most potent in neuroleptic assays .
Another study focused on the one-pot synthesis of a complex heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the experimental data showed excellent agreement with the calculated parameters .
A novel heterocycle, 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1-b] [1,3] benzothiazole, was synthesized from 2-amino 4
Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed efficient one-pot synthesis methods for compounds related to the specified chemical, emphasizing the significance of such compounds in facilitating the exploration of new chemical spaces. For instance, a study described a novel and efficient one-pot synthesis of 2-aminopyrimidinones, highlighting the importance of self-assembly and hydrogen bonding in these compounds (Bararjanian et al., 2010). This research provides insights into the chemical properties and potential applications of similar compounds in material science and drug design.
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to "3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one." For example, new pyridine derivatives have been synthesized and shown to possess significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Patel & Agravat, 2007). Another study focused on the design, synthesis, and pharmacological evaluation of substituted tetrahydropyrimidine-5-carbonitriles for anticancer and anti-inflammatory activities, indicating the therapeutic potential of such compounds (Ghule, Deshmukh, & Chaudhari, 2013).
Crystal Structure Analysis
Crystal structure analysis of compounds with similar structures has been conducted to understand their molecular conformations and potential for forming stable crystal packings. This is crucial for the development of pharmaceuticals where the stability and bioavailability of the drug depend on its crystal form. An example is the detailed analysis of the crystal structure of risperidone chloride hydrate, providing insights into the conformation of the piperidine ring and its interactions within the crystal lattice (Wang & Pan, 2006).
properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20-10-18(15-1-2-15)22-12-25(20)11-14-5-7-24(8-6-14)21(27)16-3-4-17-19(9-16)28-13-23-17/h3-4,9-10,12-15H,1-2,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBLXJPYOYIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one |
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